5-Hydroxy Lansoprazole Potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

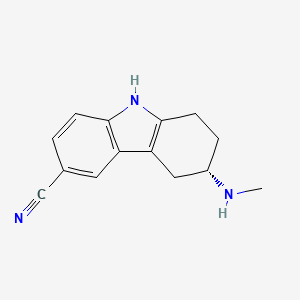

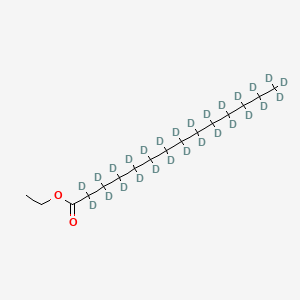

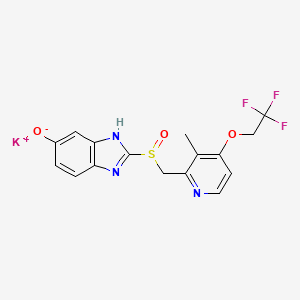

5-Hydroxy Lansoprazole Potassium salt, with CAS No 131926-98-2; 1329613-29-7 (potassium salt), is used in monitoring and controlling of impurity levels in Lansoprazole and its related formulations as per ICH formulated guidelines . It is also known as 5-Hydroxy Lansoprazole; 2- [ [ [3-Methyl-4- (2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benz imidazol-5-ol .

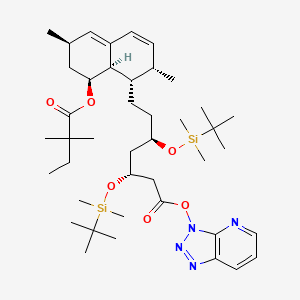

Molecular Structure Analysis

The molecular formula of 5-Hydroxy Lansoprazole Potassium salt is C16H13F3KN3O3S . The InChI representation isInChI=1S/C16H14F3N3O3S.K/c1-9-13 (20-5-4-14 (9)25-8-16 (17,18)19)7-26 (24)15-21-11-3-2-10 (23)6-12 (11)22-15;/h2-6,23H,7-8H2,1H3, (H,21,22);/q;+1/p-1 . The SMILES representation is [K+].Cc1c (CS (=O)c2nc3cc ( [O-])ccc3 [nH]2)nccc1OCC (F) (F)F . Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy Lansoprazole Potassium salt is 423.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 5 . The topological polar surface area is 110 Ų . The heavy atom count is 27 .科学的研究の応用

5-Hydroxy Lansoprazole Potassium Salt: Scientific Research Applications

Pharmaceutical Testing Reference Standard: 5-Hydroxy Lansoprazole Potassium salt is utilized as a high-quality reference standard in pharmaceutical testing to ensure the reliability and accuracy of analytical methods in drug development and quality control processes .

Chromatographic Analysis: It is involved in chromatographic methods, such as liquid chromatography, to determine the presence and concentration of lansoprazole and its metabolites in human serum, which is crucial for pharmacokinetic studies and therapeutic drug monitoring .

Cytochrome P450 Enzyme Activity Assessment: The metabolite can be used to evaluate the activity of cytochrome P450 enzymes, which are essential for drug metabolism studies, by analyzing plasma concentrations after oral dosing .

作用機序

Target of Action

The primary target of 5-Hydroxy Lansoprazole Potassium Salt, a metabolite of Lansoprazole , is the gastric H,K-ATPase pump . This pump is located on the secretory surface of gastric parietal cells and plays a crucial role in the secretion of gastric acid .

Mode of Action

As a Proton Pump Inhibitor (PPI), 5-Hydroxy Lansoprazole Potassium Salt requires protonation via an acidic environment to become activated . Once protonated, it interacts with the gastric H,K-ATPase pump, specifically reacting with cysteine residues, Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides . This interaction inhibits the pump, thereby reducing gastric acid secretion .

Biochemical Pathways

The inhibition of the gastric H,K-ATPase pump disrupts the final step in gastric acid production . This disruption affects the biochemical pathway of acid secretion in the stomach, leading to a decrease in gastric acidity. The downstream effects include promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Lansoprazole Potassium Salt involves its absorption, distribution, metabolism, and excretion (ADME). After single and multiple intravenous doses of Lansoprazole, the maximum plasma concentrations (Cmax) of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole, were observed . The half-life (t1/2) and clearance (CL) values of Lansoprazole were also reported . Notably, there was a significant increase in t1/2, a decrease in CL, and an increase in the area under the curve (AUC) after multiple doses, indicating drug accumulation .

Result of Action

The result of the action of 5-Hydroxy Lansoprazole Potassium Salt is a reduction in gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of 5-Hydroxy Lansoprazole Potassium Salt is influenced by the acidic environment of the stomach. The compound requires protonation via an acidic environment to become activated . Therefore, changes in the acidity of the stomach can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCSATAMPVYCTA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3KN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724517 |

Source

|

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Lansoprazole Potassium salt | |

CAS RN |

1329613-29-7 |

Source

|

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)